Cas no 2229003-74-9 (3-(2-Fluoro-5-nitrophenyl)propane-1-thiol)

3-(2-Fluoro-5-nitrophenyl)propane-1-thiol 化学的及び物理的性質
名前と識別子
-
- EN300-1798900
- 2229003-74-9
- 3-(2-fluoro-5-nitrophenyl)propane-1-thiol
- 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol
-
- インチ: 1S/C9H10FNO2S/c10-9-4-3-8(11(12)13)6-7(9)2-1-5-14/h3-4,6,14H,1-2,5H2
- InChIKey: MRSPXIPBHLWPAV-UHFFFAOYSA-N
- ほほえんだ: SCCCC1C(=CC=C(C=1)[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 215.04162790g/mol
- どういたいしつりょう: 215.04162790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 46.8Ų
3-(2-Fluoro-5-nitrophenyl)propane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1798900-0.5g |
3-(2-fluoro-5-nitrophenyl)propane-1-thiol |
2229003-74-9 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1798900-0.25g |
3-(2-fluoro-5-nitrophenyl)propane-1-thiol |
2229003-74-9 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1798900-0.1g |
3-(2-fluoro-5-nitrophenyl)propane-1-thiol |
2229003-74-9 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1798900-5g |
3-(2-fluoro-5-nitrophenyl)propane-1-thiol |
2229003-74-9 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1798900-10g |
3-(2-fluoro-5-nitrophenyl)propane-1-thiol |
2229003-74-9 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1798900-1g |
3-(2-fluoro-5-nitrophenyl)propane-1-thiol |
2229003-74-9 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1798900-2.5g |
3-(2-fluoro-5-nitrophenyl)propane-1-thiol |
2229003-74-9 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1798900-0.05g |
3-(2-fluoro-5-nitrophenyl)propane-1-thiol |
2229003-74-9 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1798900-1.0g |
3-(2-fluoro-5-nitrophenyl)propane-1-thiol |
2229003-74-9 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1798900-10.0g |
3-(2-fluoro-5-nitrophenyl)propane-1-thiol |
2229003-74-9 | 10g |
$3929.0 | 2023-06-02 |
3-(2-Fluoro-5-nitrophenyl)propane-1-thiol 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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3-(2-Fluoro-5-nitrophenyl)propane-1-thiolに関する追加情報
Introduction to 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol (CAS No. 2229003-74-9)
3-(2-Fluoro-5-nitrophenyl)propane-1-thiol (CAS No. 2229003-74-9) is a specialized organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.
The chemical structure of 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol is defined by a thiopropyl group attached to a 2-fluoro-5-nitrophenyl ring. The presence of the fluorine and nitro groups imparts specific electronic and steric properties that can influence its reactivity and biological activity. These properties make it an attractive candidate for a wide range of chemical and biological studies.
In recent years, the study of 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol has been enriched by advancements in computational chemistry and high-throughput screening techniques. These tools have enabled researchers to gain deeper insights into the compound's behavior and potential applications. For instance, molecular dynamics simulations have provided detailed information on the conformational flexibility and stability of the molecule, which are crucial for understanding its interactions with biological targets.
One of the key areas where 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol has shown promise is in the development of anti-inflammatory drugs. Inflammation is a complex biological response involving various signaling pathways and mediators. The unique chemical structure of this compound allows it to modulate these pathways effectively, potentially leading to new therapeutic strategies for conditions such as arthritis and inflammatory bowel disease.
Beyond its direct therapeutic applications, 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol has also been explored as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it an ideal starting material for constructing libraries of compounds with diverse biological activities. This versatility is particularly valuable in drug discovery programs, where large numbers of compounds need to be screened to identify lead candidates.
The safety profile of 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol is another important consideration in its development and application. Preclinical studies have demonstrated that it exhibits low toxicity at relevant concentrations, making it suitable for further investigation in animal models and eventually clinical trials. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In addition to its pharmaceutical applications, 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol has found use in materials science. Its ability to form stable thioether linkages makes it a valuable component in the synthesis of functional polymers and coatings. These materials can be tailored for specific applications, such as drug delivery systems or protective coatings with enhanced durability.
The environmental impact of chemicals like 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol is also an important consideration. Researchers are actively investigating methods to synthesize this compound using green chemistry principles, which aim to minimize waste and reduce the use of hazardous substances. Sustainable synthesis routes not only benefit the environment but also improve the economic viability of large-scale production.
In conclusion, 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol (CAS No. 2229003-74-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical properties make it an attractive candidate for further research and development, particularly in the fields of pharmaceuticals, materials science, and synthetic chemistry. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in these domains.
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